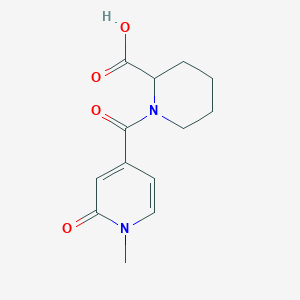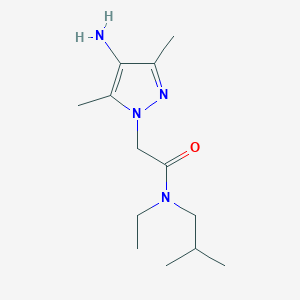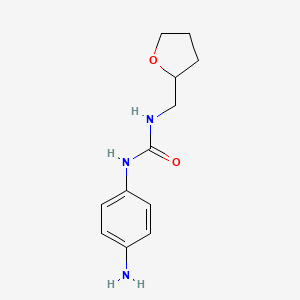
methyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate
Descripción general
Descripción
Methyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate, also known as MCPPC, is a synthetic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and ethanol and has a molecular weight of 267.7 g/mol. MCPPC has a number of biochemical and physiological effects and has been used in laboratory experiments to study its effects.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- A study outlined the synthesis of various esters, including Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate, via esterification and alkylation processes. The synthesized compounds, when combined with the antitumor drug Temobel (Temozolomid), demonstrated a synergistic effect in bioassays, indicating potential applications in brain tumor chemotherapy (Kletskov et al., 2018).
Insecticidal Activity
- A study involved the conversion of Methyl 3-(4-chlorophenyl)-1-[N-(4-chlorophenyl)carbamoyl]-4-methyl-2-pyrazoline-4-carboxylate to its phenethyl esters and analysis of their insecticidal activity against American cockroaches and house flies. The study highlighted the significance of the spatial configuration of molecules in determining their insecticidal efficacy (Hasan et al., 1996).
Antimicrobial and Anticancer Activity
- A series of derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate exhibited significant in vitro antimicrobial and anticancer activity. Certain compounds demonstrated higher anticancer activity than the reference drug doxorubicin, indicating potential therapeutic applications (Hafez et al., 2016).
Crystal Structure Analysis
- The synthesis of compounds like 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester was achieved, and their crystal structures were analyzed to identify their unique molecular arrangements and interactions. Such structural analyses are crucial in understanding the properties and potential applications of these compounds (Kumarasinghe et al., 2009).
Antibacterial and Antifungal Activity
- Novel compounds containing the pyrazole nucleus demonstrated substantial antibacterial and antifungal activity. The synthesized compounds were tested against various bacterial and fungal strains, revealing their potential as antimicrobial agents (B'Bhatt & Sharma, 2017).
Green Synthesis Approach
- Methyl 4-(4-chlorophenyl)-5,7-dioxo-1-phenyl-1,4,5,6,7,8-hexahydropyrazolo[4′,3′:5,6] pyrano[2,3-d] pyrimidine-3-carboxylate derivatives were synthesized via a one-pot, four-component reaction. This method represents a green approach to synthesis, emphasizing high yields, operational simplicity, and environmentally friendly practices (Yadav et al., 2021).
Mecanismo De Acción
Target of Action
Compounds like “methyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate” often interact with proteins or enzymes in the body, which can influence various biological processes. The specific target would depend on the exact structure of the compound and its chemical properties .
Mode of Action
The compound might bind to its target, causing a change in the target’s activity. This could result in an increase or decrease in the production of certain molecules, or a change in a biological pathway .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its target. For example, it might influence the production of certain enzymes or hormones, which could then affect other processes in the body .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Some factors that could influence these properties include the compound’s size, charge, and the presence of functional groups .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, it might lead to changes in cell signaling, gene expression, or metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
methyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-11(15)10-6-9(13-14-10)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYXRVBZEALSPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




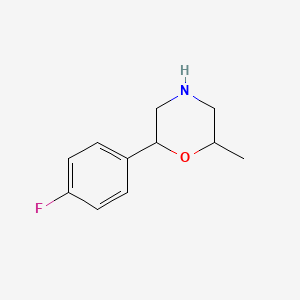
![1-{2-[(5-Chloropyridin-2-yl)(methyl)amino]acetyl}piperidine-3-carboxylic acid](/img/structure/B1517829.png)

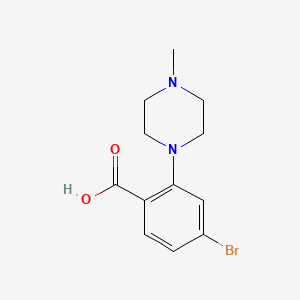
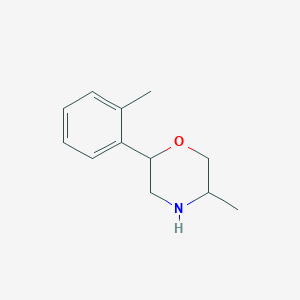
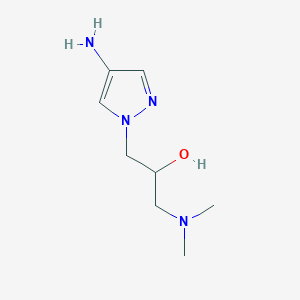

![2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1517838.png)

